4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound with the molecular formula C22H23N3O3S and a molecular weight of 409.50132 g/mol This compound is known for its unique chemical structure, which includes a benzamide core substituted with a 2-methylbenzyl group, a methylsulfonyl group, and a pyridinylmethyl group
Preparation Methods
The synthesis of 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzamide with 2-methylbenzyl chloride in the presence of a base to form the intermediate 4-(2-methylbenzylamino)benzamide. This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the pyridinylmethyl group is introduced through a nucleophilic substitution reaction with 4-pyridinylmethyl chloride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the benzamide core, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group, where nucleophiles such as amines or thiols replace the pyridinylmethyl group, forming new derivatives of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of cellular processes.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide can be compared with other similar compounds, such as:
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide: This compound has a similar structure but differs in the position of the pyridinylmethyl group. The change in position can affect its chemical properties and biological activity.
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide: Another similar compound with the pyridinylmethyl group in a different position
This compound derivatives: Various derivatives of the original compound can be synthesized by modifying the substituents on the benzamide core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23N3O3S |
---|---|
Molecular Weight |
409.5g/mol |
IUPAC Name |
4-[(2-methylphenyl)methyl-methylsulfonylamino]-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C22H23N3O3S/c1-17-5-3-4-6-20(17)16-25(29(2,27)28)21-9-7-19(8-10-21)22(26)24-15-18-11-13-23-14-12-18/h3-14H,15-16H2,1-2H3,(H,24,26) |
InChI Key |
BRILRTBVKNOCMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)S(=O)(=O)C |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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